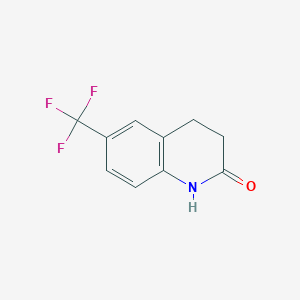
6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(三氟甲基)-3,4-二氢喹啉-2(1H)-酮是一种化合物,其结构特征是三氟甲基连接到二氢喹啉酮结构上。三氟甲基以其对分子化学和物理性质的显著影响而闻名,通常能增强其稳定性、亲脂性和生物活性。由于其独特的结构和功能特性,该化合物在制药、农用化学品和材料科学等多个领域引起了广泛的兴趣 .
准备方法
合成路线和反应条件
6-(三氟甲基)-3,4-二氢喹啉-2(1H)-酮的合成通常涉及将三氟甲基引入喹啉酮前体中。一种常用的方法是碳中心中间体的自由基三氟甲基化。该过程可在可见光照射下,由光氧化还原催化剂催化,使用三氟甲基碘 (CF3I) 等试剂和合适的 Ir(dF(CF3)ppy)2(dtbbpy) 等光催化剂 .
工业生产方法
该化合物的工业生产可能涉及可扩展的方法,例如连续流合成,这使得能够更好地控制反应条件并提高产率。使用稳健的催化剂和优化的反应参数可确保大规模高效生产 6-(三氟甲基)-3,4-二氢喹啉-2(1H)-酮 .
化学反应分析
反应类型
6-(三氟甲基)-3,4-二氢喹啉-2(1H)-酮可以进行多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉酮衍生物。
还原: 还原反应可以产生二氢喹啉酮衍生物。
取代: 在特定条件下,三氟甲基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 亲核试剂(例如胺、硫醇)可用于取代反应。
主要形成的产物
科学研究应用
6-(三氟甲基)-3,4-二氢喹啉-2(1H)-酮具有广泛的科学研究应用:
化学: 它被用作合成更复杂氟化化合物的构建块。
生物学: 该化合物独特的性质使其成为研究生物过程和开发新型生物活性分子的宝贵工具。
作用机制
6-(三氟甲基)-3,4-二氢喹啉-2(1H)-酮的作用机制涉及其与特定分子靶标和途径的相互作用。三氟甲基可以增强化合物与靶蛋白的结合亲和力,从而调节其活性。这可能导致各种生物学效应,例如抑制参与疾病途径的酶或受体 .
相似化合物的比较
类似化合物
三氟甲苯: 一种具有三氟甲基的更简单的芳香族化合物。
三氟甲基吡啶: 一种杂环化合物,三氟甲基连接到吡啶环上。
三氟甲基吲哚: 一种在吲哚结构上连接有三氟甲基的化合物
独特性
6-(三氟甲基)-3,4-二氢喹啉-2(1H)-酮由于其三氟甲基与二氢喹啉酮结构的结合而独一无二。这种组合赋予了独特的化学和生物学特性,使其成为各种应用的多功能化合物 .
生物活性
6-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The compound is synthesized through various methods, including intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide using triflic acid as a catalyst. The synthetic route involves characterizing the compound through techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray diffraction, confirming its structure and purity .
Antimicrobial Activity
Recent studies have demonstrated that trifluoromethylated quinolone derivatives exhibit significant antimicrobial properties. For instance, a series of trifluoromethyl-substituted quinolones were evaluated against Staphylococcus aureus and Pseudomonas aeruginosa , showing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like chloramphenicol . The structure-activity relationship (SAR) indicated that smaller substituents at the sixth carbon enhance antibacterial activity, suggesting that this compound could be a potent antimicrobial agent .
Antitumor Effects
In vitro and in vivo studies have indicated that this compound possesses antitumor effects. It has been shown to inhibit cell migration and proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .
Antituberculosis Activity
Quantitative structure-activity relationship (QSAR) studies have identified this compound as a candidate for antituberculosis agents. Molecular docking studies suggest that it interacts effectively with key proteins involved in the survival of Mycobacterium tuberculosis , indicating potential as a novel therapeutic .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Evaluation | Exhibited MIC values of 50 µg/mL against S. aureus and P. aeruginosa , comparable to chloramphenicol. |
| Antitumor Activity | Inhibited proliferation in cancer cell lines; affected signaling pathways related to cell survival. |
| Antituberculosis Potential | Showed effective binding to tuberculosis-related proteins, suggesting inhibition of bacterial growth. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely inhibits enzymes critical for bacterial survival and replication.
- Modulation of Signaling Pathways : It may interfere with pathways that regulate cell growth and apoptosis in tumor cells.
- Binding Affinity : High affinity for target proteins in pathogens enhances its efficacy against infections.
属性
分子式 |
C10H8F3NO |
|---|---|
分子量 |
215.17 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(15)14-8/h2-3,5H,1,4H2,(H,14,15) |
InChI 键 |
UHMJEWCPJNUYBI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















